N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropane ring and an imidazole moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide involves several steps, starting with the preparation of the pyrrolidine and imidazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and imidazole moiety. Similar compounds include other imidazole-containing molecules, such as:
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor used to treat acid reflux. These compounds share the imidazole moiety but differ in their overall structure and specific applications.
Properties
IUPAC Name |
N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-5-4-14-11(16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFKLWAJNAHKQ-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNCC2NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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